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Compound of Interest

Compound Name: Lipoamido-PEG3-OH

Cat. No.: B608587 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Lipoamido-PEG3-OH, a

heterobifunctional linker critical in the fields of targeted protein degradation and advanced drug

delivery. This document outlines its chemical structure, physicochemical properties, and key

applications, supported by experimental methodologies and workflow visualizations.

Core Chemical Structure and Properties
Lipoamido-PEG3-OH is a specialized chemical linker that integrates three key functional

moieties:

A Lipoamide Group: Featuring a cyclic disulfide bond, this group serves as a robust anchor

to metal surfaces, particularly gold, making it ideal for the functionalization of nanoparticles.

The lipoamide's dithiolane ring can also facilitate interactions with cell membranes.[1]

A PEG3 Spacer: A hydrophilic triethylene glycol (PEG) chain enhances the overall water

solubility of the molecule and any conjugate it is attached to.[1][2][3] This property is crucial

for improving the pharmacokinetics of therapeutic molecules.[4][5][6]

A Terminal Hydroxyl Group: A primary alcohol (-OH) at the terminus provides a reactive site

for further chemical modification, such as esterification or etherification, allowing for its

conjugation to a wide range of molecules like drugs, targeting ligands, or probes.[1][2][3]
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The combination of these features makes Lipoamido-PEG3-OH a versatile tool for bridging

different chemical entities, particularly in the construction of Proteolysis Targeting Chimeras

(PROTACs) and the surface modification of drug delivery vehicles.[1][5][7]

Physicochemical and Structural Data
The quantitative properties of Lipoamido-PEG3-OH are summarized in the table below.

Property Value Reference(s)

Chemical Name

5-(1,2-dithiolan-3-yl)-N-(2-{2-

[2-(2-

hydroxyethoxy)ethoxy]ethoxy}

ethyl)pentanamide

[7]

CAS Number 1342764-64-0 [2][7]

Molecular Formula C₁₆H₃₁NO₅S₂ [3][7]

Molecular Weight 381.55 g/mol [2][7]

Appearance Solid Powder or Viscous Liquid [1][7]

Purity Typically ≥95% [3]

Solubility

Soluble in water and polar

organic solvents (DMSO,

DMF)

[1]

Storage Conditions
-20°C, under inert gas,

protected from light
[1][3]

Predicted Boiling Point 573.8 ± 40.0 °C [2]

Predicted pKa 14.36 ± 0.10 [2]

Predicted Density 1.158 ± 0.06 g/cm³ [2]

Comparative Analysis with Similar Linkers
Lipoamido-PEG3-OH belongs to a broader class of PEGylated linkers. Its properties are best

understood in comparison to its structural analogs.
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Compound Name Key Difference
Primary Application
Advantage

Lipoamido-PEG3-OH Terminal Hydroxyl (-OH) group

Versatile for subsequent

conjugation via ester or ether

linkages.

Lipoamido-PEG2-OH Shorter PEG2 spacer

Preferred for applications

requiring less steric hindrance.

[1]

Lipoamido-PEG3-Azide Terminal Azide (-N₃) group

Enables "click chemistry" (e.g.,

CuAAC) for highly efficient

ligation.[1]

Lipoamido-PEG3-Mal Terminal Maleimide group

Reacts specifically with thiols (-

SH) to form stable thioether

bonds.[8]

Experimental Protocols
This section details representative methodologies for the synthesis, characterization, and

application of Lipoamido-PEG3-OH.

Representative Synthesis Protocol
The synthesis of Lipoamido-PEG3-OH is typically achieved via an amide coupling reaction

between lipoic acid and an amino-PEGylated alcohol. The following is a representative, two-

step protocol.

Step 1: Activation of Lipoic Acid

Dissolve α-Lipoic acid (1.0 eq) in anhydrous Dichloromethane (DCM) under an argon

atmosphere.

Add N-Hydroxysuccinimide (NHS, 1.1 eq) and Dicyclohexylcarbodiimide (DCC, 1.1 eq).

Stir the reaction mixture at room temperature for 4-6 hours until a white precipitate

(dicyclohexylurea) forms.
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Monitor the reaction by Thin Layer Chromatography (TLC) for the consumption of lipoic acid.

Filter the reaction mixture to remove the precipitate and concentrate the filtrate under

reduced pressure to yield the crude NHS-activated lipoic acid.

Step 2: Amide Coupling

Dissolve 1-Amino-11-hydroxy-3,6,9-trioxaundecane (Amino-PEG3-OH, 1.0 eq) and the

crude NHS-activated lipoic acid (1.05 eq) in anhydrous Dimethylformamide (DMF).

Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA, 2.0 eq) to the mixture.

Stir the reaction at room temperature for 12-18 hours under an argon atmosphere.

Monitor the reaction by TLC or LC-MS for the formation of the desired product.

Upon completion, dilute the mixture with ethyl acetate and wash sequentially with 5% HCl,

saturated sodium bicarbonate, and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by silica gel column chromatography to obtain Lipoamido-PEG3-
OH as a pure solid or viscous oil.

Characterization and Purity Assessment
1. Structural Confirmation:

¹H NMR: The proton NMR spectrum should confirm the presence of all key structural

elements: characteristic peaks for the dithiolane ring protons of the lipoamide moiety, a

prominent signal around 3.6 ppm corresponding to the repeating methylene protons of the

PEG3 backbone, and signals corresponding to the alkyl chain and amide bond.

¹³C NMR: The carbon spectrum should show distinct signals for the carbons in the dithiolane

ring, the PEG backbone (typically around 70 ppm), the carbonyl carbon of the amide, and

the terminal carbon bearing the hydroxyl group.
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Mass Spectrometry (ESI-MS): Electrospray ionization mass spectrometry should show a

prominent ion peak corresponding to the calculated molecular weight of the compound (e.g.,

[M+H]⁺ or [M+Na]⁺).

2. Purity Assessment:

High-Performance Liquid Chromatography (HPLC): Purity is typically assessed using

reverse-phase HPLC.

Method: A C18 column is used with a gradient elution system, commonly involving water and

acetonitrile (both often containing 0.1% trifluoroacetic acid or formic acid).

Detection: The eluent is monitored using a UV detector (e.g., at 214 nm for the amide bond)

or an Evaporative Light Scattering Detector (ELSD). The purity is determined by the peak

area percentage of the main product peak relative to all other peaks.

Protocol for Gold Nanoparticle Functionalization
This protocol is adapted from methodologies used for functionalizing gold surfaces with

lipoamide-PEG derivatives.

Preparation of Gold Nanoparticles (AuNPs): Start with a colloidal suspension of

commercially available or freshly prepared AuNPs (e.g., 25 nm diameter) in an appropriate

buffer.

pH Adjustment: Adjust the pH of the AuNP suspension to ~7.5 using a dilute solution of

sodium hydroxide.

Incubation with Lipoamido-PEG3-OH:

Prepare a stock solution of Lipoamido-PEG3-OH in a suitable buffer (e.g., 5 mM sodium

phosphate, pH 7.4).

Add the Lipoamido-PEG3-OH solution to the AuNP suspension at a predetermined

concentration (e.g., 4–32 µg/mL).

Incubate the mixture at room temperature for 2 hours with gentle shaking. The dithiolane

ring will open and form strong dative bonds with the gold surface.
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Surface Saturation (Blocking):

To prevent aggregation and block any remaining bare gold surfaces, add a blocking agent

such as Human Serum Albumin (HSA) or Bovine Serum Albumin (BSA).

Add 0.5% HSA in aliquots every 2 minutes and incubate for an additional 10 minutes.

Purification:

Centrifuge the mixture at high speed (e.g., 13,000 x g) for 15 minutes to pellet the

functionalized AuNPs.

Carefully remove the supernatant containing unbound linker and blocking agent.

Resuspend the pellet in a fresh buffer solution. Repeat this wash step two more times to

ensure the removal of all impurities.

Characterization: The resulting functionalized nanoparticles can be characterized by UV-Vis

spectroscopy (to check for aggregation), Dynamic Light Scattering (DLS) (for size and

surface charge), and Transmission Electron Microscopy (TEM) (for morphology).

Key Applications and Visualized Workflows
Lipoamido-PEG3-OH is primarily used in two cutting-edge areas of drug development: as a

linker in PROTACs and for creating "stealth" drug delivery nanoparticles.

Application in PROTACs
In a PROTAC molecule, the linker is a critical component that connects a ligand for a target

Protein of Interest (POI) with a ligand for an E3 ubiquitin ligase. The PEG3 chain in

Lipoamido-PEG3-OH provides the necessary flexibility and length to facilitate the formation of

a stable ternary complex (POI-PROTAC-E3 Ligase), which is essential for the subsequent

ubiquitination and degradation of the POI. The PEG moiety also improves the solubility and cell

permeability of the entire PROTAC molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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